BacosideA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

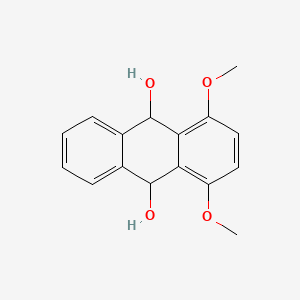

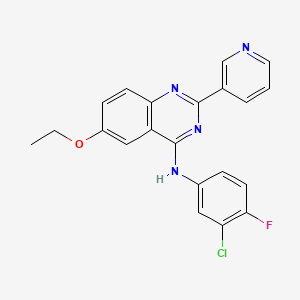

This plant has been used in traditional Ayurvedic medicine for centuries to enhance memory, treat anxiety, and improve cognitive function . Bacoside A is primarily composed of dammarane-type triterpenoid saponins, including bacoside A3, bacopaside II, bacopasaponin C, and jujubogenin isomer of bacopasaponin C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The production of bacosides, including bacoside A, can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture . These methods involve providing essential media, nutrients, and optimal growth conditions to improve the yield of bacosides. Bioreactors can also be used for large-scale production as they provide a suitable environment for the growth of Bacopa monnieri .

Industrial Production Methods: Industrial production of bacosides typically involves the extraction of these compounds from Bacopa monnieri using various solvents and extraction techniques. The concentration of bacosides can vary depending on the region of the plant, seasonal variations, and genotypic differences . Cell and tissue cultures are appealing alternatives for the long-term manufacture of bioactive chemicals, and attempts to produce bacosides using in vitro cultures have been made .

Chemical Reactions Analysis

Types of Reactions: Bacoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of bacosides to enhance their biological activity and pharmacokinetic properties .

Common Reagents and Conditions: Common reagents used in the chemical reactions of bacoside A include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired modifications are achieved .

Major Products Formed: The major products formed from the chemical reactions of bacoside A include aglycones such as jujubogenin and pseudojujubogenin, as well as their derivatives like ebelin lactone and bacogenin A1 . These modified compounds often exhibit improved biological activity and pharmacokinetic characteristics .

Scientific Research Applications

Bacoside A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, bacoside A is studied for its potential to undergo various chemical modifications to enhance its properties . In biology and medicine, bacoside A is known for its neuroprotective effects, including the enhancement of memory and cognitive function, as well as its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, bacoside A has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a valuable compound for pharmaceutical research .

Mechanism of Action

The mechanism of action of bacoside A involves several molecular targets and pathways. Bacoside A is known to modulate the activities of acetylcholinesterase, which regulates the density and level of acetylcholine in the body . It also enhances cerebral blood flow, reduces beta-amyloid levels, and activates B-complex vitamin acetyltransferase . These actions contribute to its neuroprotective effects and its ability to improve memory and cognitive function .

Comparison with Similar Compounds

Bacoside A is often compared with other similar compounds found in Bacopa monnieri, such as bacoside B, bacopaside, and bacopasaponin . While all these compounds share a similar dammarane-type triterpenoid saponin structure, bacoside A is unique due to its specific composition and higher potency in enhancing cognitive function and providing neuroprotection . Other similar compounds include ebelin lactone and bacogenin A1, which are derivatives of bacoside A and exhibit improved biological activity and pharmacokinetic properties .

Properties

Molecular Formula |

C41H68O13 |

|---|---|

Molecular Weight |

769.0 g/mol |

IUPAC Name |

(8R,9S,10S,14S,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one |

InChI |

InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-34(32(48)31(47)25(18-42)52-36)54-35-33(49)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3/t22?,24-,25+,26?,27-,28?,29+,30-,31+,32-,33+,34+,35-,36-,38+,39-,40-,41+/m0/s1 |

InChI Key |

CVCXKYFCLAHQCP-YIXIFFFTSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@@H]1C2CC[C@H]3[C@]([C@]2(CC1=O)C)(CCC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)CO)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)CO)C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15251173.png)

![2-{[4-Amino-6-(3-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B15251195.png)

![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)